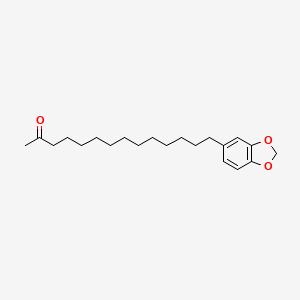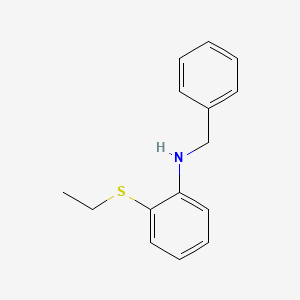![molecular formula C23H26Cl2N2 B14222329 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole CAS No. 827016-81-9](/img/structure/B14222329.png)
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole typically involves multiple steps. One common synthetic route starts with commercially available phenylhydrazine and involves the use of 2,6-dichlorophenyl-boronic acid and 4-bromopyridine . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole has several scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions, including Suzuki–Miyaura coupling.
Medicine: Potential therapeutic applications are being explored due to its pharmacological activities.
Industry: It can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other indole derivatives that share structural similarities and biological activities. Some examples are:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Properties
CAS No. |
827016-81-9 |
|---|---|
Molecular Formula |
C23H26Cl2N2 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-propylindole |
InChI |
InChI=1S/C23H26Cl2N2/c1-2-12-27-19(15-18-6-3-4-9-22(18)27)16-26-13-10-17(11-14-26)23-20(24)7-5-8-21(23)25/h3-9,15,17H,2,10-14,16H2,1H3 |
InChI Key |
JBRPSWVFFHNRTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C=C1CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


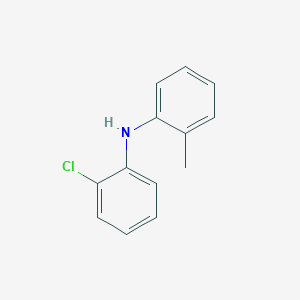
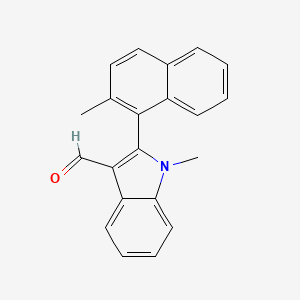
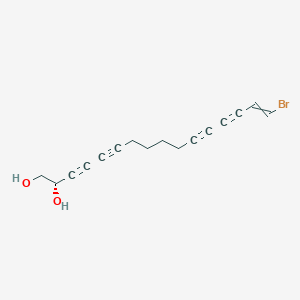
![1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole](/img/structure/B14222260.png)
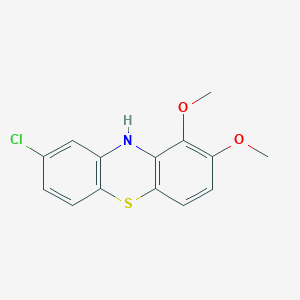

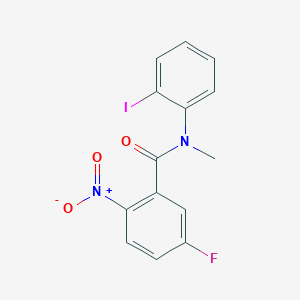
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)

![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
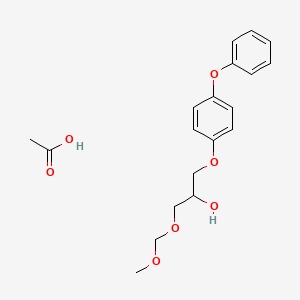
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
